![molecular formula C18H16N6O2S2 B2999880 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851125-78-5](/img/structure/B2999880.png)
2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O2S2 and its molecular weight is 412.49. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Activity of Heterocycles
Researchers have synthesized various heterocyclic compounds incorporating antipyrine moiety, such as coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives. These compounds were evaluated for their antimicrobial activities, showcasing the potential application of similar compounds in developing new antimicrobial agents (Bondock et al., 2008).
Radioligand Synthesis for PET Imaging
Development of Selective Radioligands for PET Imaging
A study on the radiosynthesis of [18F]PBR111, aimed at imaging the translocator protein (18 kDa) with PET, highlights the use of pyrazolo[1,5-a]pyrimidineacetamides as selective ligands. This research demonstrates the compound's utility in developing diagnostic tools for neuroinflammation and potentially other neurological conditions (Dollé et al., 2008).
Synthesis and Biological Evaluation of TSPO Ligands
Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands
Another study synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to DPA-714, for binding the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The derivatives displayed subnanomolar affinity for TSPO, underscoring their potential as in vivo PET-radiotracers for studying neuroinflammation (Damont et al., 2015).
Insecticidal and Antitumor Activities
Synthesis and Evaluation of Heterocyclic Compounds for Insecticidal and Antitumor Activities
Research on synthesizing new heterocycles incorporating thiadiazole moiety has demonstrated insecticidal activity against cotton leafworm, showcasing the potential of these compounds in agricultural applications. Additionally, some novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities, indicating their possible use in developing new anticancer drugs (Fadda et al., 2017).
properties
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c1-10-3-4-12(7-11(10)2)24-15-13(8-20-24)16(26)23-18(22-15)28-9-14(25)21-17-19-5-6-27-17/h3-8H,9H2,1-2H3,(H,19,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWOXITXSFSQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.